molecular formula C6H6N2S2 B1329728 Propanedinitrile, [bis(methylthio)methylene]- CAS No. 5147-80-8

Propanedinitrile, [bis(methylthio)methylene]-

Cat. No. B1329728
M. Wt: 170.3 g/mol
InChI Key: FICQFRCPSFCFBY-UHFFFAOYSA-N
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Patent
US07642361B2

Procedure details

Add malononitrile (50.0 g, 757 mmol) to dry DMSO (600 mL), mechanically stir, cool to 15° C., and place under nitrogen. Add NaH (60%, 40 g, 1.00 mol) in small portions over 25 min keeping the internal temperature <25° C. and stir mixture. After 10 min, slowly add carbon disulfide (45.5 mL, 757 mmol) over 20 min at the same temperature. Stir at room temperature for 2.5 h then add additional NaH (60%, 29.6 g, 0.74 mol) while keeping the temperature constant with external cooling. Stir for 1.5 h at rt then cool to 15° C. Add iodomethane (103.7 mL, 1.67 mol) over 15 min. Stir resulting mixture overnight then pour into water (2.8 L). Stir the resulting dark orange precipitate for 15 min then collect by filtration, wash with water, partially air-dry, and wash with hexanes. Air-dry the tan powder to a constant weight (103 g) then recrystallize from 2-propanol. Filter solid, wash with cold 2-propanol and hexanes, then dry to afford the title compound: 1H NMR (DMSO-d6): δ 2.78 (s, 6H); 13C NMR (DMSO-d6): δ 186.0, 113.3, 74.2, 18.9.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
45.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
29.6 g
Type
reactant
Reaction Step Four
Quantity
103.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
2.8 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[H-].[Na+].[C:8](=S)=[S:9].IC.[CH3:13][S:14]([CH3:16])=O>O>[CH3:13][S:14][C:16](=[C:2]([C:1]#[N:5])[C:3]#[N:4])[S:9][CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
600 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
45.5 mL
Type
reactant
Smiles
C(=S)=S
Step Four
Name
Quantity
29.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
103.7 mL
Type
reactant
Smiles
IC
Step Six
Name
Quantity
2.8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
mechanically stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the internal temperature <25° C. and stir mixture
STIRRING
Type
STIRRING
Details
Stir at room temperature for 2.5 h
Duration
2.5 h
STIRRING
Type
STIRRING
Details
Stir for 1.5 h at rt
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
then cool to 15° C
STIRRING
Type
STIRRING
Details
Stir
CUSTOM
Type
CUSTOM
Details
resulting mixture overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
Stir the resulting dark orange precipitate for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
then collect by filtration
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
partially air-dry
WASH
Type
WASH
Details
wash with hexanes
CUSTOM
Type
CUSTOM
Details
Air-dry the tan powder to a constant weight (103 g)
CUSTOM
Type
CUSTOM
Details
then recrystallize from 2-propanol
FILTRATION
Type
FILTRATION
Details
Filter solid
WASH
Type
WASH
Details
wash with cold 2-propanol and hexanes
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CSC(SC)=C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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